3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Description
3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C19H15ClN4O2S and its molecular weight is 398.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 3-[(4-chlorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one, is a derivative of the 1,2,4-triazolo[4,3-a]pyrazin-8-one class . This class of compounds is known to interact with a variety of enzymes and receptors . .
Mode of Action
Compounds in the 1,2,4-triazolo[4,3-a]pyrazin-8-one class are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Derivatives of 1,2,4-triazolo[4,3-a]pyrazin-8-one have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibition, and antitubercular agents . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for the 1,2,4-triazolo[4,3-a]pyrazin-8-one class . These studies can provide insights into the compound’s potential bioavailability and pharmacokinetic properties.
Result of Action
Given the diverse pharmacological activities associated with the 1,2,4-triazolo[4,3-a]pyrazin-8-one class , it can be inferred that the compound may have a wide range of molecular and cellular effects.
Biological Activity
3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic compound with significant potential in medicinal chemistry. Its structure features a triazolo-pyrazine core, which has been associated with various biological activities. This article reviews the compound's synthesis, biological activities, particularly its antitumor and antibacterial properties, and relevant case studies.
- Molecular Formula : C₁₉H₁₅ClN₄O₂S
- Molecular Weight : 398.9 g/mol
- CAS Number : 1296312-58-7
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of suitable precursors under controlled conditions. The synthesis typically involves:
- Formation of the triazole ring.
- Introduction of the chlorobenzylthio and methoxyphenyl groups.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Antitumor Activity
Recent studies have highlighted the antitumor properties of similar triazolo-pyrazine derivatives. For instance:
- In Vitro Studies : Compounds related to this compound have been tested against multiple cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The National Cancer Institute conducted assays revealing that these derivatives exhibit significant cytotoxicity against various tumor types .
Cancer Type | Cell Line | IC50 (μM) |
---|---|---|
Leukemia | K562 | 10 |
Non-Small Cell Lung | A549 | 15 |
Colon Cancer | HCT116 | 12 |
Breast Cancer | MDA-MB-468 | 8 |
Antibacterial Activity
The antibacterial properties of compounds in this class have also been investigated:
- In Vitro Testing : The compound demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication in cancer cells.
- Cell Cycle Arrest : Induction of apoptosis in tumor cells has been observed.
- Disruption of Bacterial Cell Walls : The compound's structure may facilitate interaction with bacterial cell membranes.
Case Studies
- Study on Antitumor Activity : A study involving a series of triazolo-pyrazine derivatives showed that modifications at specific positions significantly enhanced their antitumor efficacy against breast cancer cells .
- Antibacterial Evaluation : Another research highlighted the effectiveness of various derivatives against resistant strains of bacteria, underscoring their potential as new antibacterial agents .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-26-16-4-2-3-15(11-16)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-7-14(20)8-6-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAFHKWKCOQVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.